1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine 1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 817641-86-4
VCID: VC2919356
InChI: InChI=1S/C11H19N3/c1-11(2,3)14-10(12)7-9(13-14)8-5-4-6-8/h7-8H,4-6,12H2,1-3H3
SMILES: CC(C)(C)N1C(=CC(=N1)C2CCC2)N
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol

1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine

CAS No.: 817641-86-4

Cat. No.: VC2919356

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine - 817641-86-4

Specification

CAS No. 817641-86-4
Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
IUPAC Name 2-tert-butyl-5-cyclobutylpyrazol-3-amine
Standard InChI InChI=1S/C11H19N3/c1-11(2,3)14-10(12)7-9(13-14)8-5-4-6-8/h7-8H,4-6,12H2,1-3H3
Standard InChI Key VZZTXMPAZZZOFX-UHFFFAOYSA-N
SMILES CC(C)(C)N1C(=CC(=N1)C2CCC2)N
Canonical SMILES CC(C)(C)N1C(=CC(=N1)C2CCC2)N

Introduction

1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class, characterized by a five-membered ring with two adjacent nitrogen atoms. Its molecular formula is C11H19N3, and it has a molecular weight of 193.29 g/mol . This compound is of interest in medicinal chemistry and agrochemical synthesis due to its potential biological activities and interactions with enzymes or receptors.

Synthesis

The synthesis of 1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine typically involves a multi-step process. One common method includes reacting 2-tert-butyl-5-cyclobutyl-2H-pyrazol-3-ylamine with methyl dimethoxypropionate in acetic acid. The reaction is conducted under controlled conditions, where the mixture is heated for 24 hours. Following this, the mixture is cooled, concentrated, and purified using medium-pressure liquid chromatography (MPLC) with a 20% ethyl acetate/hexanes eluent.

Applications and Research Findings

This compound is valuable in both academic research and practical applications across various industries, particularly in medicinal chemistry and agrochemical synthesis. Its unique structure allows it to interact with biological targets, making it a subject of interest for research into enzyme inhibition and receptor binding. The presence of both tert-butyl and cyclobutyl groups affects steric hindrance, which can modulate reaction pathways and selectivity in synthetic applications.

Chemical Reactivity

1-tert-butyl-3-Cyclobutyl-1H-pyrazol-5-amine can participate in various chemical reactions typical of amines and pyrazoles, including nucleophilic substitutions, coupling reactions, and potential interactions with electrophiles due to its amine functional group. Understanding these reactions is essential for developing new derivatives with enhanced properties.

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